molecular formula C21H19NO2 B15155778 N-benzyl-N-methyl-4-phenoxybenzamide

N-benzyl-N-methyl-4-phenoxybenzamide

Cat. No.: B15155778
M. Wt: 317.4 g/mol
InChI Key: UUNUMKVIVJUMEG-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-phenoxybenzamide is a chemical compound with the molecular formula C21H19NO2 and a molecular weight of 317.38 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a benzyl group, a methyl group, and a phenoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-phenoxybenzamide typically involves the reaction of N-benzyl-N-methylamine with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

N-benzyl-N-methyl-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-4-phenoxybenzamide is unique due to the presence of both benzyl and phenoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-benzyl-N-methyl-4-phenoxybenzamide

InChI

InChI=1S/C21H19NO2/c1-22(16-17-8-4-2-5-9-17)21(23)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

UUNUMKVIVJUMEG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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